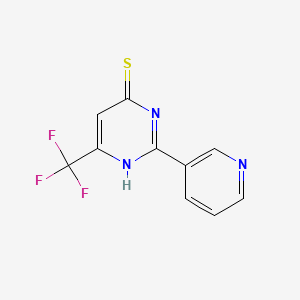

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione

描述

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione is a heterocyclic compound that features a pyridine ring fused with a pyrimidine ring, and a trifluoromethyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with nicotinimidamide hydrochloride in ethanol. The reaction mixture is heated at 80°C for 12 hours and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted pyridine and pyrimidine derivatives.

科学研究应用

Medicinal Chemistry

2-Pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, research demonstrated that modifications to the trifluoromethyl group can enhance the antimicrobial efficacy of related pyrimidine compounds .

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Enzyme Inhibition

This compound has been explored as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. The trifluoromethyl group enhances lipophilicity, improving the binding affinity to target enzymes .

Material Science

In material science, the unique properties of this compound have led to its use in synthesizing novel polymers and coatings. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Effective against S. aureus |

| Compound B | 16 | Effective against C. albicans |

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with modified pyrimidines led to a significant reduction in cell viability. The mechanism was attributed to the induction of apoptotic pathways mediated by caspase activation .

| Treatment | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| Control | 100 | - |

| Compound C | 45 | Yes |

作用机制

The mechanism of action of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and increased biological activity.

相似化合物的比较

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the position and type of substituents.

Trifluoromethyl pyrimidinones: Compounds with a trifluoromethyl group at different positions on the pyrimidine ring.

Uniqueness

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group, contributes to its versatility and potential in various applications.

生物活性

2-Pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a pyridine and a trifluoromethyl group, which contributes to its unique properties. The chemical formula is .

1. Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound has comparable efficacy to established antibiotics such as ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable study found that compounds in this class exhibited IC50 values in the low micromolar range against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.29 | Induces apoptosis |

| A549 (Lung Cancer) | 1.26 | Cell cycle arrest at S phase |

| HCT116 (Colon Cancer) | 2.96 | Significant reduction in viability |

The mechanism of action involves the induction of apoptosis and disruption of the cell cycle, particularly in the S phase .

3. Anti-inflammatory Activity

Compounds related to this compound have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Compound A | 10 | IL-6: 89% |

| Compound B | 10 | TNF-α: 78% |

These findings indicate that these compounds could serve as potential therapeutic agents in inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of similar thiourea derivatives has been assessed using DPPH assays, showing promising results.

| Compound | Antioxidant Capacity (%) |

|---|---|

| Compound C | ~43% |

This suggests that the compound could protect against oxidative stress-related damage .

Case Studies

Several studies have highlighted the biological activity of pyrimidine derivatives:

- Study on Antibacterial Properties : A study demonstrated that a series of thiourea derivatives, including those with trifluoromethyl substitutions, exhibited significant antibacterial activity against resistant strains .

- Anticancer Mechanisms : Research focusing on MCF-7 cells showed that treatment with related compounds led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation .

- Inflammatory Response : In vitro studies showed that certain derivatives significantly inhibited TNF-α and IL-6 production, suggesting potential applications in treating inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione?

- Methodology : Common methods include condensation reactions using potassium carbonate in DMF (dimethylformamide) to facilitate nucleophilic substitution or cyclization. For example, derivatives of pyrimidinethiones are synthesized via reactions between isothiocyanates (e.g., perfluoro-2-methylpent-2-en-3-yl isothiocyanate) and amines (e.g., methylamine), yielding thione products (e.g., 147 in ). Reaction yields (23–67%) depend on substituent steric effects and solvent polarity .

Q. How is structural characterization performed for this compound?

- Methodology : Utilize multi-spectral techniques:

- IR spectroscopy to identify thione (C=S) and pyridine/pyrimidine ring vibrations.

- Multinuclear NMR (1H, 13C, 19F) to resolve trifluoromethyl (-CF3) and aromatic proton environments.

- Mass spectrometry (MS) for molecular ion confirmation.

- X-ray crystallography to validate solid-state geometry (e.g., crystal structures reported for analogs in ). NIST databases provide reference spectral data .

Q. What preliminary biological activities have been investigated?

- Methodology : Acute toxicity and analgesic activity are assessed in rodents (e.g., Sprague-Dawley rats) via thermal plate tests. Dosing regimens (e.g., 10–100 mg/kg) and statistical analysis (e.g., GraphPad Prism) determine efficacy thresholds. Antimicrobial potential is screened using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Methodology : Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) using design of experiments (DOE). For instance, shows yield disparities (Method C: 23% vs. Method D: 36%) due to solvent effects. High-throughput screening and kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps .

Q. How are contradictions in spectroscopic data resolved?

- Methodology : Ambiguities in NMR assignments (e.g., overlapping signals for pyridine protons) are resolved via:

- 2D NMR (COSY, HSQC) to correlate proton-carbon couplings.

- 19F NMR to distinguish trifluoromethyl environments.

- Computational validation (DFT calculations) of chemical shifts. Cross-reference with high-resolution MS for molecular formula confirmation .

Q. What experimental models are suitable for pharmacological evaluation?

- Methodology :

- In vivo : Rodent models (e.g., CD-1 mice) for dose-response studies (e.g., hot plate analgesia).

- In vitro : Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition screens (e.g., cyclooxygenase for anti-inflammatory potential).

- ADME profiling : Microsomal stability assays and plasma protein binding studies to assess pharmacokinetics .

Q. How can computational chemistry enhance understanding of its reactivity?

- Methodology :

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., nucleophilic attack at the thione sulfur) and transition states.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies.

- MD simulations : Assess stability in aqueous or lipid environments .

Q. How should environmental impact studies be designed for this compound?

- Environmental fate : Hydrolysis, photodegradation, and biodegradation (OECD 301/302 guidelines).

- Ecotoxicology : Aquatic toxicity tests (e.g., Daphnia magna LC50) and soil microcosm studies.

- Bioaccumulation : LogP measurements and in silico predictions (e.g., EPI Suite) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

- Methodology :

- Meta-analysis : Compare studies for consistency in assay protocols (e.g., cell lines, exposure times).

- Dose-response reevaluation : Test compound purity (HPLC ≥95%) and stability (e.g., LC-MS for degradation products).

- Species-specific effects : Replicate assays across multiple models (e.g., murine vs. human cell lines) .

Q. Why do synthetic yields vary across similar derivatives?

- Methodology :

- Steric/electronic analysis : Substituent effects (e.g., electron-withdrawing groups on pyridine) alter reaction kinetics.

- Byproduct identification : Use LC-MS to detect side products (e.g., dimerization or oxidation).

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may improve regioselectivity .

Q. Tables for Key Data

属性

IUPAC Name |

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3S/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLMMZHJVCTAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。